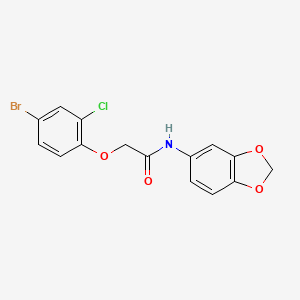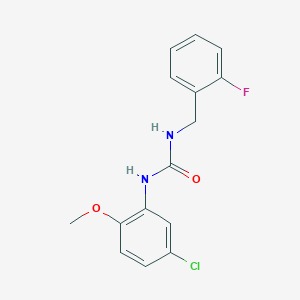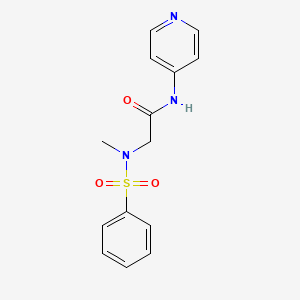
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine
Descripción general
Descripción
The compound 6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine is a quinazolinone derivative, a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. These compounds are characterized by a quinazoline backbone substituted with various functional groups which significantly influence their pharmacological activities and physicochemical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of bromo-substituted benzoxazinones with various amines. For instance, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized via condensation, demonstrating the versatility of this core structure in generating diverse compounds (Dinakaran et al., 2003).
Molecular Structure Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to analyze the molecular structure and spectroscopic properties of quinazolinone derivatives. These computational methods provide insights into the optimized molecular structure, electronic transitions, and the effects of substitution on molecular properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including interactions with nucleophilic reagents leading to the substitution of functional groups and the formation of new derivatives. For example, reaction with water, alcohols, ammonia, and amines can yield substituted quinazolinone derivatives, demonstrating the compound's reactive nature and potential for chemical modification (Kuryazov et al., 2010).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Crystallographic analysis and DFT calculations can help elucidate these properties, offering a deeper understanding of how structural variations affect physical characteristics (Liu et al., 2022).
Chemical Properties Analysis
Quinazolinone derivatives exhibit a range of chemical properties, including the ability to act as bases or nucleophiles in chemical reactions. The electronic structure, analyzed through methods like NBO (Natural Bond Orbital) analysis, provides insight into the compound's reactivity, stability, and interactions with biological targets (Soliman et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2N3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)23)26-20(25-18)24-14-8-6-13(22)7-9-14/h1-11H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXJPEPBBKQYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4757248.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)
![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)
![N-(2-methoxyethyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4757307.png)
![2-({[3-(isopropoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4757310.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4757329.png)
![2-[(5-ethyl-4-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4757335.png)
![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757343.png)